

Spectroscopic Characterization of Prodelphinidin B3: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Prodelphinidin B3*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Prodelphinidin B3**, a naturally occurring proanthocyanidin with significant biological activities. The guide details its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering valuable data and methodologies for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Prodelphinidin B3

Prodelphinidin B3 is a B-type proanthocyanidin dimer, composed of two gallo catechin units linked via a C4-C8 bond. It is found in various plant sources, including barley, beer, fruits, and pomegranate peels.[1] Prodelphinidins, as a class of condensed tannins, are known for their potent antioxidant properties and potential health benefits. Recent studies have highlighted the antitumor effects of **Prodelphinidin B3**, particularly its ability to induce cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for further investigation in drug discovery.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of **Prodelphinidin B3**, confirming its dimeric structure. Electrospray Ionization (ESI) is a commonly employed soft ionization technique for the analysis of proanthocyanidins.

Table 1: Mass Spectrometry Data for **Prodelphinidin B3**

Parameter	Value	Reference
Molecular Formula	C ₃₀ H ₂₆ O ₁₄	[2]
Molecular Weight	610.5 g/mol	[2]
Exact Mass	610.13225550 Da	[2]
Ionization Mode	ESI-MS	
[M+H] ⁺	m/z 595.14	
[M-H] ⁻	m/z 593.13	
Key Fragment Ions ([M+H] ⁺)	m/z 427.08, 305.07, 291.09, 169.07	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of **Prodelphinidin B3**. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Table 2: ¹H NMR Spectroscopic Data for **Prodelphinidin B3** (in CD₃OD)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity / Coupling Constant (J, Hz)	Reference
Aromatic Protons	5.75 - 7.05	m	
H-2, H-3, H-4 (Heterocyclic Rings)	4.05 - 4.80	m	
Methylene Protons	2.40 - 2.90	m	

Table 3: ¹³C NMR Spectroscopic Data for **Prodelphinidin B3** (in CD₃OD)

Carbon Assignment	Chemical Shift (δ , ppm)	Reference
C-2	84.0, 83.2	
C-3	73.0, 69.8	
C-4	38.9, 38.8	
C-4a	158.6, 157.7, 157.2, 155.9, 155.8, 155.6, 155.5, 155.4, 155.3, 155.2, 155.1, 155.0	
C-5	158.6, 157.7, 157.2, 155.9, 155.8, 155.6, 155.5, 155.4, 155.3, 155.2, 155.1, 155.0	
C-6	97.4, 96.1	
C-7	158.6, 157.7, 157.2, 155.9, 155.8, 155.6, 155.5, 155.4, 155.3, 155.2, 155.1, 155.0	
C-8	108.7, 108.5, 108.3	
C-8a	158.6, 157.7, 157.2, 155.9, 155.8, 155.6, 155.5, 155.4, 155.3, 155.2, 155.1, 155.0	
C-1'	134.2, 130.8	
C-2'	108.7, 108.5, 108.3	
C-3'	146.7, 146.2, 146.0, 145.9	
C-4'	134.2, 130.8	
C-5'	146.7, 146.2, 146.0, 145.9	
C-6'	108.7, 108.5, 108.3	

Experimental Protocols

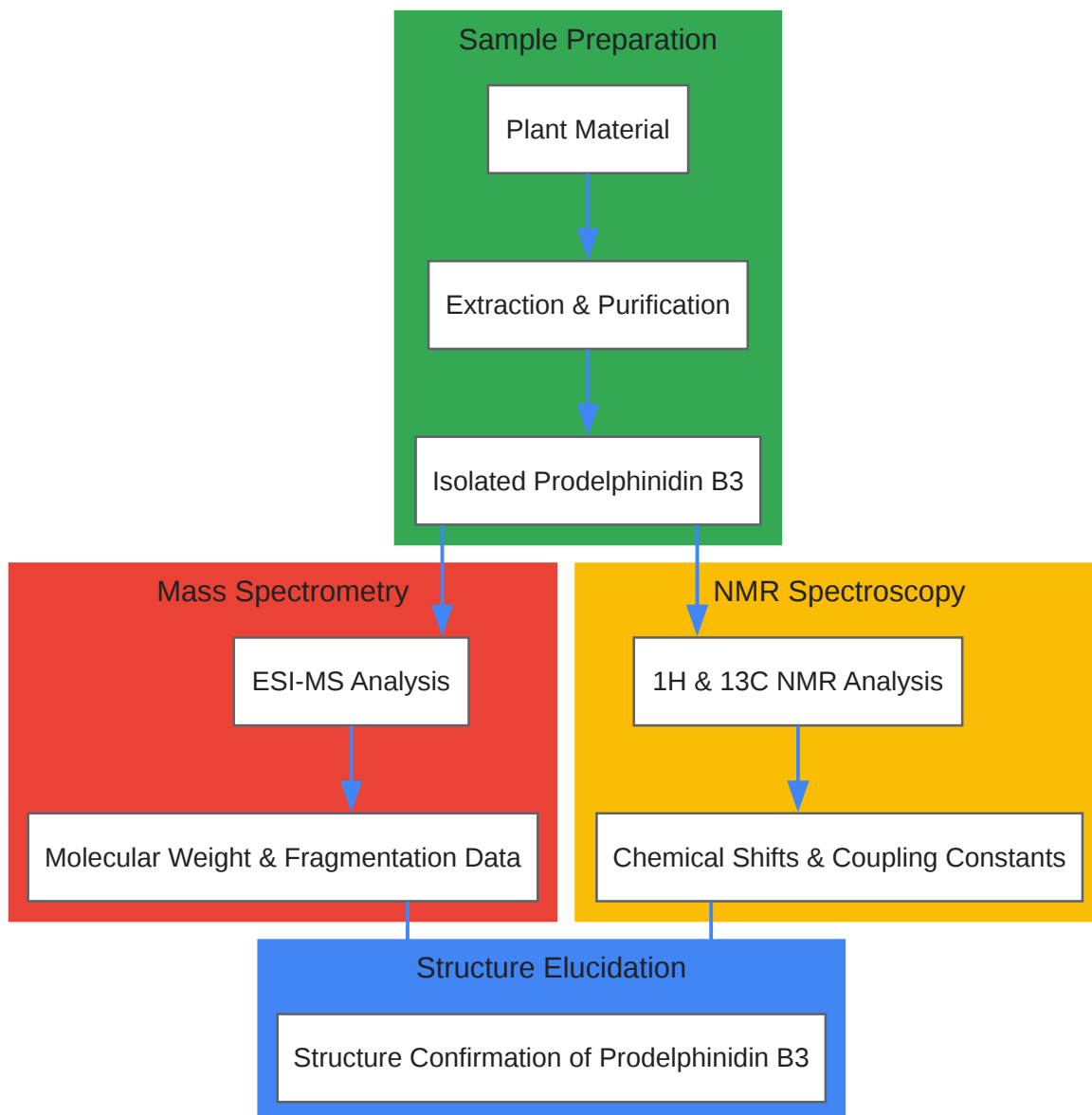
- **Sample Preparation:** Dissolve the purified **Prodelphinidin B3** sample in a suitable solvent, typically methanol or a mixture of methanol and water, to a final concentration of

approximately 1-10 µg/mL.

- Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source. A quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer is recommended for accurate mass measurements.
- MS Parameters (Positive Ion Mode):
 - Ion Source: ESI
 - Capillary Voltage: 3.5-4.5 kV
 - Cone Voltage: 20-40 V
 - Source Temperature: 100-120 °C
 - Desolvation Temperature: 250-350 °C
 - Nebulizer Gas (Nitrogen): Flow rate of 500-800 L/h
 - Drying Gas (Nitrogen): Flow rate of 5-10 L/min
 - Mass Range: m/z 100-1000
- Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecule $[M+H]^+$ and characteristic fragment ions. The fragmentation pattern can be used to confirm the interflavan linkage and the nature of the monomeric units.
- Sample Preparation: Dissolve 5-10 mg of the purified **Prodelphinidin B3** sample in 0.5-0.7 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or acetone-d₆, in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better resolution of the complex proton and carbon signals.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

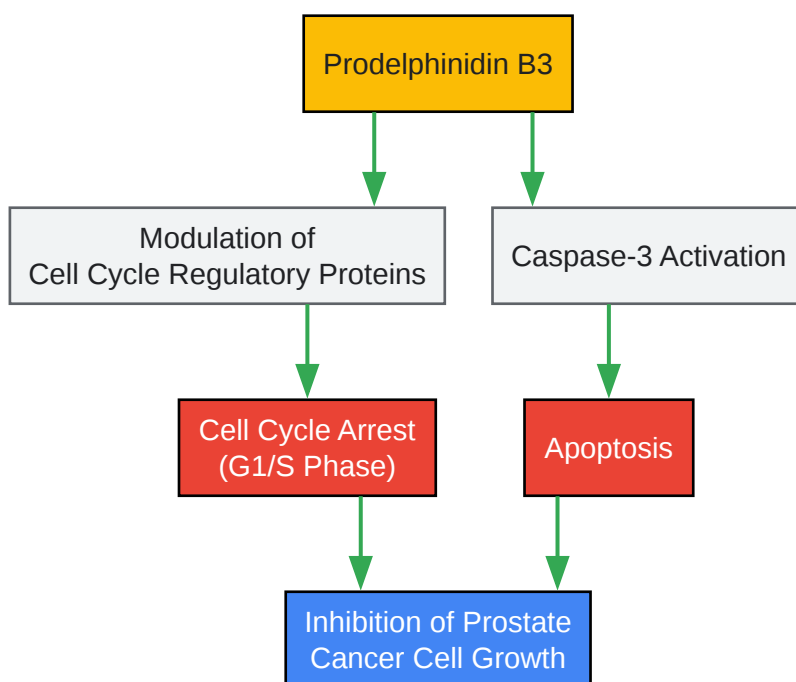
- Spectral Width: 10-12 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Temperature: 298 K.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, or more, depending on sample concentration.
 - Temperature: 298 K.
- Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to assign the structure of **Prodelphinidin B3**. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

Visualizations



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Caption: Experimental workflow for the spectroscopic characterization of **Prodelphinidin B3**.



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Caption: Proposed signaling pathway of **Prodelphinidin B3** in prostate cancer cells.

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References

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- 2. scispace.com [scispace.com]
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